molecular formula C9H10ClN5O3 B13788741 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol CAS No. 155802-62-3

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol

Cat. No.: B13788741
CAS No.: 155802-62-3
M. Wt: 271.66 g/mol
InChI Key: GHQDUVQQCMHDFM-UHFFFAOYSA-N
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Description

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol is a chemical compound with the molecular formula C9H10ClN5O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and an imidazole ring with a nitroamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2-nitro-1H-imidazole under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated crystallization systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
  • 1-[(6-Chloro-3-pyridinyl)methyl]-4-methylpiperazine
  • 1-(6-chloro-3-pyridinyl)-1-ethanone

Uniqueness

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol is unique due to its combination of a chlorinated pyridine ring and an imidazole ring with a nitroamino group. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

155802-62-3

Molecular Formula

C9H10ClN5O3

Molecular Weight

271.66 g/mol

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4-hydroxy-4,5-dihydroimidazol-2-yl]nitramide

InChI

InChI=1S/C9H10ClN5O3/c10-7-2-1-6(3-11-7)4-14-5-8(16)12-9(14)13-15(17)18/h1-3,8,16H,4-5H2,(H,12,13)

InChI Key

GHQDUVQQCMHDFM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(N1CC2=CN=C(C=C2)Cl)N[N+](=O)[O-])O

Origin of Product

United States

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